molecular formula C20H20O5 B1209454 (+-)-5-Deoxykievitone CAS No. 74161-24-3

(+-)-5-Deoxykievitone

Cat. No. B1209454
CAS RN: 74161-24-3
M. Wt: 340.4 g/mol
InChI Key: JIJYZALGIIQXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+-)-5-Deoxykievitone belongs to the class of organic compounds known as 8-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 8-position. Thus, (+-)-5-deoxykievitone is considered to be a flavonoid lipid molecule (+-)-5-Deoxykievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-5-deoxykievitone is primarily located in the membrane (predicted from logP). Outside of the human body, (+-)-5-deoxykievitone can be found in a number of food items such as yellow wax bean, common bean, mung bean, and pulses. This makes (+-)-5-deoxykievitone a potential biomarker for the consumption of these food products.
(+-)-5-Deoxykievitone is a member of isoflavanones.

Scientific Research Applications

Isoflavonoid Research

(±)-5-Deoxykievitone, as a derivative of isoflavonoids, has been studied in the context of plant biology. Research on Phaseolus vulgaris (common bean) revealed the isolation of new isoflavonoids related to kievitone, including 5-deoxykievitone. These compounds were found in pod tissue and inoculation droplets of fungus-inoculated Phaseolus vulgaris, suggesting a role in plant defense mechanisms against pathogens (Woodward, 1979).

properties

CAS RN

74161-24-3

Product Name

(+-)-5-Deoxykievitone

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O5/c1-11(2)3-5-14-17(22)8-7-15-19(24)16(10-25-20(14)15)13-6-4-12(21)9-18(13)23/h3-4,6-9,16,21-23H,5,10H2,1-2H3

InChI Key

JIJYZALGIIQXKE-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OCC(C2=O)C3=C(C=C(C=C3)O)O)O)C

Other CAS RN

74161-24-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-5-Deoxykievitone
Reactant of Route 2
(+-)-5-Deoxykievitone
Reactant of Route 3
(+-)-5-Deoxykievitone
Reactant of Route 4
(+-)-5-Deoxykievitone
Reactant of Route 5
(+-)-5-Deoxykievitone
Reactant of Route 6
(+-)-5-Deoxykievitone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.